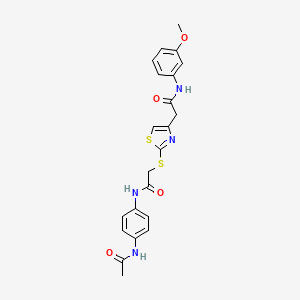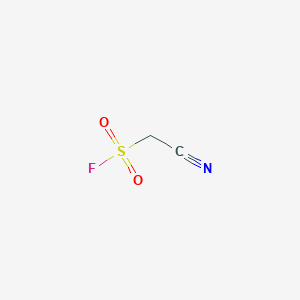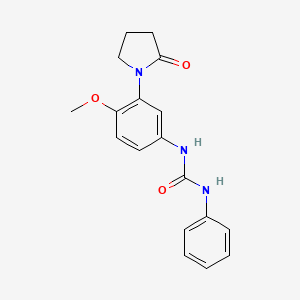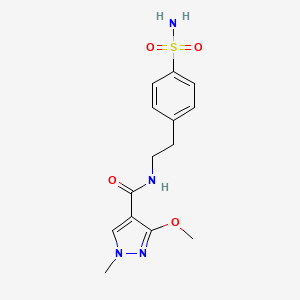![molecular formula C22H29N3O3 B2569277 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049475-38-8](/img/structure/B2569277.png)
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAPA belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological and biochemical processes. In
Aplicaciones Científicas De Investigación
1. Role in Obesity and Diabetes Treatment
Research has explored compounds related to 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide in the search for treatments for obesity and type 2 diabetes. Studies have identified certain derivatives that exhibit potent agonistic activity against the β3-adrenergic receptor, with potential implications for treating these metabolic disorders. These compounds also showed significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).
2. Polymer Synthesis for Pharmacological Application
Another area of interest is the synthesis of polymers for pharmacological applications. Derivatives of 4-methoxyphenylacetic acid, a related compound, have been synthesized and evaluated for potential use as polymers with pharmacological activity, suggesting a route for developing novel drug delivery systems or pharmacologically active materials (Román & Gallardo, 1992).
3. Development of Anticonvulsant Agents
Research into anticonvulsant activities of similar compounds has been conducted. This includes the investigation of various derivatives for their potential in treating epilepsy, with some showing significant activity in seizure protection models. The structural modifications in these compounds provide insights into the development of new antiepileptic agents (Salomé et al., 2010).
4. Inhibitors for Protein Tyrosine Phosphatase 1B
Some derivatives have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin and leptin signaling. These compounds have shown promise in the context of treating diseases like diabetes and obesity, aligning with the need for new therapeutic agents in these areas (Saxena et al., 2009).
5. Exploration as Antidepressant and Anxiolytic Agents
Studies have also explored related compounds for their potential as antidepressant and anxiolytic agents. The pharmacological profile of certain derivatives demonstrates potential in improving mood and cognitive performance, pointing towards their application in treating mood disorders (Dekeyne et al., 2012).
6. Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives have been developed and assessed for their potential as anticancer, anti-inflammatory, and analgesic agents. This includes the synthesis of novel series of derivatives, which revealed that certain compounds with specific structural features exhibit these activities, suggesting their utility in various therapeutic contexts (Rani et al., 2014).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-8-10-21(11-9-20)28-18-22(26)23-12-5-13-24-14-16-25(17-15-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBOPCKEXSWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2569195.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)


![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)
